Dibenzo[b,d]furan-3,7-dithiol
Description
Contextual Significance within Heterocyclic Chemistry and Organosulfur Compounds
Heterocyclic compounds, which feature rings containing at least one non-carbon atom, are fundamental to organic chemistry and biochemistry. nih.gov The dibenzo[b,d]furan scaffold, consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is a prominent example of a polycyclic heterocycle. nih.govwikipedia.org This core structure is found in various natural products, pharmaceuticals, and advanced materials. nih.govbiointerfaceresearch.com The parent compound, dibenzofuran (B1670420), is a thermally robust solid derived from coal tar, and its derivatives are widely explored for applications ranging from heat transfer agents to components in organic light-emitting diodes (OLEDs). wikipedia.orgatamanchemicals.com
Simultaneously, the field of organosulfur chemistry, which studies compounds containing carbon-sulfur bonds, is vast and critical for life, encompassing amino acids like cysteine and methionine. wikipedia.org Dithiols, a class of organosulfur compounds with two thiol groups, are particularly noteworthy. wikipedia.orgtaylorandfrancis.com They are recognized for their roles as potent reducing agents, metal chelators, and precursors for sulfur-containing polymers. wikipedia.orgnih.gov
Dibenzo[b,d]furan-3,7-dithiol merges these two domains. It integrates the electronically active and structurally defined dibenzofuran framework with the versatile reactivity of dithiol functional groups. This combination suggests its potential as a sophisticated ligand for catalysis, a monomer for novel polymers with specific optoelectronic properties, or a molecular linker for surface modification.
Historical Development of Dithiol Chemistry and Dibenzofuran Scaffolds in Organic Synthesis
The study of dithiols gained significant momentum with the work of Cleland in 1964, who introduced dithiothreitol (B142953) (DTT) as a highly effective agent for reducing disulfide bonds in proteins. nih.govacs.org This development established dithiols as indispensable tools in biochemistry and molecular biology. nih.gov Subsequent research has focused on creating dithiols with tailored properties, such as altered redox potentials and pH stability, for a broader range of applications. acs.org
The dibenzofuran scaffold has been a subject of synthetic interest for decades. nih.gov Early methods often relied on harsh conditions, but the advent of modern catalysis has revolutionized the synthesis of dibenzofuran derivatives. organic-chemistry.org Transition-metal-catalyzed reactions, particularly those using palladium, have become powerful tools for constructing the dibenzofuran core through intramolecular C-O and C-C bond formations. organic-chemistry.orgrsc.org Efficient synthetic routes have been developed from precursors like o-iododiaryl ethers, diaryl ethers, and o-iodophenols, allowing for the creation of a wide array of functionalized dibenzofurans with high yields and selectivity. organic-chemistry.org This progress has solidified the dibenzofuran moiety as a reliable and versatile building block in synthetic organic chemistry. nih.govrsc.org
Current Research Landscape and Emerging Trends Pertaining to this compound as a Functional Building Block
While direct research on this compound is not extensively documented, its potential can be inferred from the burgeoning fields that utilize its constituent parts: dibenzofurans and dithiols. The current landscape points toward its application as a highly specialized functional molecule.
Synthetic Accessibility: The synthesis of this compound would likely proceed from a readily accessible precursor, 3,7-dibromodibenzo[b,d]furan. chemicalbook.comnih.gov The conversion of aryl halides to aryl thiols is a well-established transformation in organic chemistry, often achieved through metal-catalyzed thiolation or nucleophilic substitution with a sulfur source. d-nb.info
Interactive Table: Plausible Synthetic Pathway to this compound
| Step | Precursor | Reagent/Catalyst | Product | Reaction Type |
| 1 | 2-Methoxy-2'-amino-4,4'-dibromobiphenyl | H₂SO₄, NaNO₂ | 3,7-dibromodibenzo[b,d]furan chemicalbook.com | Diazotization/Cyclization |
| 2 | 3,7-dibromodibenzo[b,d]furan | NaSH or similar thiolating agent / Pd or Cu catalyst | This compound | Nucleophilic Aromatic Substitution / Metal-Catalyzed Thiolation |
Emerging Applications as a Functional Building Block:
Materials for Electronics: Dibenzofuran-based molecules are actively being designed as bipolar host materials and hole transport materials for phosphorescent OLEDs (PhOLEDs). rsc.orgmdpi.com The rigid dibenzofuran core provides high thermal stability, while its electronic properties can be tuned through substitution. mdpi.com The introduction of dithiol groups would allow this compound to act as a molecular wire or an anchor to metal surfaces (e.g., gold electrodes), a desirable trait for creating well-ordered monolayers in molecular electronic devices.
Coordination Chemistry and Catalysis: Dithiols are excellent ligands that form stable complexes with a variety of metal ions. The defined geometry of the this compound backbone could enforce a specific coordination environment around a metal center, making it a candidate for creating novel catalysts with unique selectivity.
Sulfur-Containing Polymers: The two thiol groups provide reactive handles for polymerization. Reaction with di-electrophiles could yield advanced polymers with high refractive indices, thermal stability, and potentially interesting redox properties conferred by the sulfur linkages and the embedded dibenzofuran unit.
Interactive Table: Properties of Dibenzofuran and a Key Precursor
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Dibenzo[b,d]furan | 132-64-9 wikipedia.org | C₁₂H₈O wikipedia.org | 168.19 wikipedia.org | White crystalline powder, thermally robust, soluble in nonpolar organic solvents. wikipedia.orgbiointerfaceresearch.com |
| 3,7-Dibromodibenzo[b,d]furan | 67019-91-4 nih.gov | C₁₂H₆Br₂O nih.gov | 325.98 nih.gov | Used as an intermediate for organic electroluminescent device materials. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8OS2 |
|---|---|
Molecular Weight |
232.3g/mol |
IUPAC Name |
dibenzofuran-3,7-dithiol |
InChI |
InChI=1S/C12H8OS2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13-11(9)5-7/h1-6,14-15H |
InChI Key |
MAGSMDACLZTBEP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S)OC3=C2C=CC(=C3)S |
Canonical SMILES |
C1=CC2=C(C=C1S)OC3=C2C=CC(=C3)S |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzo B,d Furan 3,7 Dithiol and Its Precursors
Strategic Approaches to the Dibenzo[b,d]furan Core Synthesis
The dibenzo[b,d]furan framework is a key structural motif found in many natural products, pharmaceuticals, and organic materials. wiley.com Consequently, numerous synthetic methods have been developed to construct this heterocyclic system. These strategies can be broadly categorized into cyclization reactions, palladium-catalyzed couplings, and emerging bio-based routes.
Intramolecular cyclization is a primary strategy for forming the central furan (B31954) ring of the dibenzofuran (B1670420) system. These reactions typically involve the formation of a new carbon-carbon or carbon-oxygen bond from a diaryl ether precursor.
One prominent method is the palladium-catalyzed intramolecular C-H arylation of diaryl ethers. wiley.com For instance, diaryl ethers containing an ester group can undergo decarbonylative C-H arylation in the presence of a palladium catalyst and specific bis(dialkylphosphine) ligands to yield dibenzofurans. wiley.com Another approach involves the photoinduced intramolecular cyclization of substituted o-arylphenols. nih.govacs.orgconicet.gov.ar This method can proceed via an electron transfer (eT) mechanism and, in some cases, can be performed without the need for a metal photocatalyst. nih.govacs.orgconicet.gov.ar The SRN1 reaction mechanism, involving radicals and radical anions as intermediates, has been proposed for these transformations. conicet.gov.ar
The Pschorr reaction represents a classical method, where the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers is catalyzed by palladium acetate (B1210297) to form the dibenzofuran ring. organic-chemistry.org
Palladium catalysis is a cornerstone in modern organic synthesis and features heavily in the construction of dibenzofurans. These methods often involve a palladium-catalyzed C-H activation and C-O bond formation sequence.
A notable strategy involves the phenol-directed C-H activation/C-O cyclization. nih.govacs.org This practical method can use air as the oxidant and is tolerant of various functional groups, providing a complementary approach to other synthetic routes. nih.govacs.org The process combines a palladium-catalyzed C-H activation/arylation of phenol (B47542) esters to create 2-aryl phenols, which then undergo a subsequent C-H activation/C-O cyclization to yield the dibenzofuran structure. acs.org
Another powerful technique starts with o-iododiaryl ethers, which are cyclized using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. organic-chemistry.orgthieme-connect.com The necessary o-iododiaryl ether precursors can be synthesized in a one-pot process from phenols through sequential iodination and O-arylation. organic-chemistry.orgthieme-connect.com Similarly, a one-pot, two-step procedure has been developed involving the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to give O-arylated products, which are then cyclized in situ with a palladium catalyst to afford dibenzofurans in good to excellent yields. nih.govbiointerfaceresearch.com
Table 1: Comparison of Palladium-Catalyzed Dibenzofuran Syntheses
| Starting Material | Catalyst System | Key Features | Yield | Reference |
|---|---|---|---|---|
| Diaryl ethers with ester group | Pd(OAc)₂ / dcype | Decarbonylative C-H arylation | Moderate to Excellent | wiley.com |
| o-Iododiaryl ethers | Pd/C, NaOAc | Ligand-free, reusable catalyst | 40-98% | organic-chemistry.orgthieme-connect.com |
| 2-Arylphenols | Pd(OAc)₂ / Air | Phenol-directed C-H activation/C-O cyclization | Good | nih.govacs.org |
| o-Iodophenols + Silylaryl triflates | CsF, then Pd(OAc)₂/dppf | One-pot, two-step arylation and cyclization | Good to Excellent | nih.gov |
In the pursuit of sustainable chemistry, routes starting from renewable biomass are of increasing importance. A promising bio-based synthesis of dibenzofurans has been developed from cellulose. acs.org This route utilizes 1,2,4-benzenetriol (B23740) (BTO), a platform chemical that can be derived from cellulose-based 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgresearchgate.net
The synthesis proceeds through an oxidative coupling of BTO to form a diphenol intermediate, which then undergoes an acid-catalyzed dehydration to yield the dibenzofuran structure. acs.org Specifically, the process can form dibenzo[b,d]furan-2,3,7,8-tetraol. acs.org Solid acid catalysts, such as Amberlyst-15, have shown efficient catalytic performance, stability, and reusability, achieving dibenzofuran yields around 70%. acs.org This approach provides a more sustainable alternative to methods relying on lignin-derived monomers, which are often obtained in low yields. acs.org
Palladium-Catalyzed Coupling Strategies for Aryl Ether Synthesis
Introduction of Thiol Functionality to Dibenzo[b,d]furan Scaffolds
Once the dibenzo[b,d]furan core is synthesized, the next crucial stage is the introduction of thiol groups at the 3 and 7 positions. This is typically achieved by functionalizing a pre-existing dibenzofuran derivative.
Halogen-metal exchange is a powerful and widely used method for creating carbon-nucleophiles from carbon-halogen bonds. ethz.ch This strategy is applicable for the synthesis of Dibenzo[b,d]furan-3,7-dithiol, presumably starting from a 3,7-dihalodibenzo[b,d]furan precursor, such as 3,7-dibromodibenzo[b,d]furan.
The process involves treating the dihalogenated substrate with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride, i-PrMgCl). ethz.chnih.govharvard.edu The halogen-metal exchange is typically very rapid, even at low temperatures, which helps to avoid side reactions. ethz.ch This generates a highly reactive di-lithiated or di-magnesiated dibenzofuran intermediate. This organometallic intermediate is then quenched with an electrophilic sulfur source, such as elemental sulfur (S₈). Subsequent workup with a reducing agent yields the desired this compound. The use of Grignard reagents formed via magnesium-halogen exchange is often preferred for substrates with sensitive functional groups due to their greater functional-group tolerance compared to organolithiums. harvard.edu
Beyond halogen-metal exchange, other multistep sequences can be employed to install thiol groups onto the dibenzofuran scaffold. These routes often involve the conversion of other functional groups.
One established method for converting phenols to thiophenols is the Newman-Kwart rearrangement. This process would begin with Dibenzo[b,d]furan-3,7-diol, a precursor accessible through various synthetic routes. The diol is first reacted with a dialkylthiocarbamoyl chloride in the presence of a base to form an O-aryl dithiocarbamate. This intermediate is then heated, inducing a thermal intramolecular rearrangement to the corresponding S-aryl thiocarbamate. Finally, hydrolysis of the thiocarbamate yields the target this compound.
Another potential route involves the use of diazonium salt chemistry. Starting from 3,7-diaminodibenzo[b,d]furan, a Sandmeyer-type reaction can be performed. The diamine is treated with nitrous acid to form a bis(diazonium) salt. This reactive intermediate can then be treated with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to furnish the dithiol. These multistep approaches offer alternative pathways that can be advantageous depending on the availability of starting materials and the compatibility of other functional groups on the molecule.
Copper-Catalyzed Thiolation Approaches
The conversion of aryl halides to aryl thiols is a cornerstone of organosulfur chemistry, with copper-catalyzed methods, often referred to as Ullmann-type condensations, representing a robust and widely applied strategy. wikipedia.orgresearchgate.net The synthesis of this compound from its dihalo-precursor, such as 3,7-dibromodibenzo[b,d]furan, is a prime candidate for this approach. nih.gov This transformation involves the formation of a carbon-sulfur bond through the reaction of the aryl halide with a sulfur nucleophile, mediated by a copper catalyst. wikipedia.orgresearchgate.net
The reaction typically involves a copper(I) or copper(II) salt as the catalyst, with copper(I) iodide (CuI) being a frequent choice. researchgate.net The efficacy of the catalysis is often significantly enhanced by the use of a ligand, which stabilizes the copper center and facilitates the coupling process. Common ligands for C-S coupling reactions include diamines, such as 1,10-phenanthroline, and diols. thieme-connect.com The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) commonly employed to facilitate the reaction.
A variety of sulfur sources can be utilized. These include sodium sulfide (B99878) (Na₂S) for direct dithiol formation, or protected thiol precursors like thiourea (B124793) or thiobenzoic acid, which require a subsequent hydrolysis step to yield the free thiol. libretexts.orggoogle.com The use of a protected thiol can be advantageous in preventing the undesired oxidation of the target dithiol during the reaction. acs.org Solvents for these reactions are typically high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). thieme-connect.comchemrxiv.org
Below is a table summarizing typical conditions for copper-catalyzed thiolation applicable to the synthesis of this compound.
| Parameter | Typical Reagents/Conditions | Rationale/Function |
| Precursor | 3,7-Dibromodibenzo[b,d]furan | Provides the core dibenzofuran structure with leaving groups at the desired positions. |
| Catalyst | CuI, Cu₂O, CuO nanoparticles | Facilitates the carbon-sulfur bond formation. thieme-connect.comnih.gov |
| Ligand | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine, Diols | Stabilizes the copper catalyst and enhances its reactivity and solubility. thieme-connect.comnih.gov |
| Sulfur Source | Na₂S, K₂S, Thiourea, Potassium Thioacetate, Thiobenzoic Acid | Provides the sulfur atom for the thiol group. Protected sources may require a subsequent deprotection step. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the sulfur nucleophile and neutralizes the hydrogen halide formed during the reaction. chemrxiv.org |
| Solvent | DMF, DMSO, N-Methyl-2-pyrrolidone (NMP) | A polar, high-boiling solvent is typically required to achieve the necessary reaction temperatures. |
| Temperature | 100-200 °C | High temperatures are often necessary to drive the Ullmann-type coupling to completion. wikipedia.org |
**2.3. Comparative Analysis of Synthetic Pathways for this compound
A critical evaluation of synthetic routes is essential for selecting the most suitable method for laboratory synthesis or industrial production. This analysis hinges on factors like efficiency, cost, environmental impact, and scalability.
Comparative Analysis of Synthetic Pathways for this compound
Evaluation of Reaction Efficiency and Atom Economy
Reaction efficiency is commonly measured by the chemical yield of the desired product. For copper-catalyzed C-S cross-coupling reactions, yields can be moderate to excellent, often depending on the specific substrates and conditions used. thieme-connect.com
Atom economy, a concept from green chemistry, provides a theoretical measure of how many atoms from the reactants are incorporated into the final product. a-star.edu.sg For the proposed synthesis of this compound from 3,7-dibromodibenzo[b,d]furan and a sulfur source like sodium sulfide (Na₂S), the atom economy can be calculated.
Reaction: C₁₂H₆Br₂O + 2 NaSH → C₁₂H₆S₂O + 2 NaBr
Molecular Weights:
C₁₂H₆Br₂O (3,7-Dibromodibenzo[b,d]furan): 325.98 g/mol chemicalbook.com
NaSH (Sodium hydrosulfide): 56.06 g/mol
C₁₂H₆S₂O (this compound): 230.31 g/mol
NaBr (Sodium bromide): 102.89 g/mol
Atom Economy Calculation: Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = [230.31 / (325.98 + 2 * 56.06)] x 100 Atom Economy = [230.31 / (325.98 + 112.12)] x 100 Atom Economy = [230.31 / 438.10] x 100 ≈ 52.57%
This atom economy is moderate, with a significant portion of the reactant mass ending up in the sodium bromide byproduct. Thiol-ene "click" reactions, if an appropriate unsaturated dibenzofuran precursor were available, could offer higher atom economy. mdpi.comrsc.org
| Synthetic Pathway | Typical Yields | Atom Economy | Advantages | Disadvantages |
| Copper-Catalyzed Thiolation | 60-90% (based on analogues) thieme-connect.com | ~52.6% | Well-established methodology; readily available precursors. | Moderate atom economy; requires high temperatures and often toxic solvents; catalyst removal needed. |
| Newman-Kwart Rearrangement | (Multi-step) | Lower | Avoids odorous thiols in the main coupling step. diva-portal.org | Multi-step process; requires thermal rearrangement at high temperatures. |
| Nickel-Catalyzed Thiolation | Variable | ~52.6% | Alternative to copper; can sometimes offer different reactivity or milder conditions. google.com | Nickel catalysts can be toxic and require careful handling. |
Considerations for Scalability in this compound Production
Scaling up a synthesis from the laboratory bench to industrial production introduces several challenges. For the copper-catalyzed synthesis of this compound, key considerations include:
Catalyst Cost and Loading: Copper is significantly cheaper than palladium, making it attractive for large-scale synthesis. researchgate.net However, catalyst loading, efficiency (turnover number), and the potential for catalyst deactivation or poisoning by sulfur compounds are critical factors. researchgate.net Reducing catalyst loading without sacrificing yield is a major goal in process development. chemrxiv.org
Reaction Conditions: The high temperatures often required for Ullmann couplings necessitate specialized equipment and significant energy input on a large scale. The use of high-boiling solvents like DMF or NMP also presents challenges related to cost, safety (high flash points but toxic), and waste disposal.
Product Isolation and Purification: On a large scale, separating the product from the copper catalyst, salts, and high-boiling solvent can be complex. Efficient work-up and purification procedures, such as extraction and crystallization, are crucial.
Safety: The use of potentially toxic solvents and reagents, as well as the handling of high-temperature reactions, requires stringent safety protocols in an industrial setting. The malodorous nature of thiols also requires containment measures.
Recent advancements have focused on developing more active copper-ligand systems that can operate under milder conditions or at lower catalyst loadings, which would significantly improve the scalability of such processes. chemrxiv.orgnih.gov
Advanced Isolation and Purification Techniques for High-Purity this compound
Obtaining high-purity this compound is crucial, especially if it is intended for use in applications like organic electronics where impurities can be detrimental. The purification strategy must address the removal of unreacted starting materials, reaction byproducts (e.g., inorganic salts), and residual copper catalyst.
Initial Work-up: The crude reaction mixture is typically cooled, diluted with water, and acidified to protonate the thiolate intermediate. The product is then extracted into an organic solvent. Washing the organic layer with a chelating agent solution, such as aqueous EDTA or ammonium (B1175870) chloride, can help remove residual copper salts.
Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. A non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) would likely be effective for separating the dithiol from more polar impurities. However, the acidic nature of silica gel can sometimes cause issues with sensitive compounds. Using deactivated or neutral silica might be necessary.
Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. A suitable solvent or solvent system would need to be identified in which the dithiol has high solubility at elevated temperatures and low solubility at room temperature or below.
Purification via Derivatives: Due to the propensity of thiols to oxidize to disulfides, an alternative strategy involves purifying a more stable derivative. For instance, the crude dithiol could be converted to its corresponding dithioester or disulfide. This more stable derivative can then be rigorously purified by chromatography and/or recrystallization. A final, high-yielding deprotection or reduction step would then furnish the high-purity this compound.
Preparative HPLC: For achieving very high purity on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed. rsc.org This method offers excellent separation but is generally more expensive and less scalable than recrystallization.
Chemical Reactivity and Mechanistic Studies of Dibenzo B,d Furan 3,7 Dithiol
Transformations Involving the Thiol Groups of Dibenzo[b,d]furan-3,7-dithiol
The thiol (-SH) groups are the primary sites of reactivity in this compound. Their high nucleophilicity, acidity compared to alcohols, and susceptibility to oxidation allow for a wide range of chemical modifications. rsc.org
Oxidative Coupling Reactions to Dibenzo[b,d]furan-3,7-disulfides
The oxidation of thiols to disulfides (S-S bonds) is a fundamental transformation in sulfur chemistry. For this compound, this can occur via two main pathways: intramolecular and intermolecular coupling.
Intramolecular Coupling: Mild oxidizing agents can promote the formation of a cyclic disulfide. This reaction leads to the formation of a novel, strained, eight-membered heterocyclic ring fused to the dibenzofuran (B1670420) scaffold.
Intermolecular Coupling: Under conditions that favor reactions between molecules, such as higher concentrations, oxidative coupling can lead to the formation of linear or cross-linked polymers. In these materials, dibenzofuran units are linked by disulfide bridges, creating macromolecules with potentially unique redox-responsive properties.
A variety of reagents can effect this transformation. For instance, systems like dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid catalyst (e.g., HI) are effective for the oxidative coupling of various thiols to disulfides. acsgcipr.org Other common methods include aeration in the presence of a base or metal catalyst.
| Starting Material | Reaction Type | Product(s) |
| This compound | Intramolecular Oxidative Coupling | Dithieno[3,4-c:3',4'-h]dibenzo[b,d]furan |
| This compound | Intermolecular Oxidative Coupling | Poly(dibenzo[b,d]furan-3,7-disulfide) |
Nucleophilic Additions and Substitutions at Sulfur Centers
The thiol groups of this compound can be deprotonated by a base to form highly nucleophilic thiolate anions (RS⁻). These thiolates are potent nucleophiles capable of participating in a variety of carbon-sulfur bond-forming reactions. rsc.org
Thiol-Michael Addition: As a soft nucleophile, the thiolate readily undergoes conjugate (or 1,4-) addition to α,β-unsaturated carbonyl compounds, a reaction known as the Thiol-Michael addition. wiley.comacsgcipr.org This reaction is highly efficient and forms the basis of some "click chemistry" protocols. acs.orgacs.orgresearchgate.net Given that this compound has two thiol groups, it can react with two equivalents of a Michael acceptor to form a difunctionalized adduct, or it can be used to cross-link polymers containing pendant activated alkenes. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Thiolates can also act as nucleophiles in SNAr reactions, displacing leaving groups (like halides) from electron-deficient aromatic or heteroaromatic rings. acsgcipr.orgresearchgate.net The reaction proceeds via a Meisenheimer complex intermediate and is facilitated by electron-withdrawing groups on the aromatic electrophile. acsgcipr.orgacs.org This allows for the covalent attachment of the dibenzofuran scaffold to other aromatic systems.
| Reaction Type | Electrophile Example | Product Structure |
| Thiol-Michael Addition | Methyl acrylate | 3,7-bis(2-carbomethoxyethyl)thio-dibenzo[b,d]furan |
| Nucleophilic Aromatic Substitution | 1-fluoro-2,4-dinitrobenzene | 3,7-bis(2,4-dinitrophenyl)thio-dibenzo[b,d]furan |
Alkylation and Acylation Reactions of Thiol Functionalities
The nucleophilic character of the thiolates derived from this compound makes them amenable to straightforward alkylation and acylation reactions.
Alkylation: In the presence of a base, the thiol groups are readily alkylated by alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism to form thioethers. This reaction is typically high-yielding and allows for the introduction of a wide variety of alkyl substituents onto the sulfur atoms. Phase-transfer catalysis is an effective technique for such reactions. bham.ac.uk
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of thioesters. Thioesters are important functional groups in their own right and can serve as intermediates for further transformations.
These reactions provide a robust platform for modifying the solubility and electronic properties of the parent molecule.
| Reaction Type | Reagent | Functional Group Formed |
| S-Alkylation | Benzyl Bromide | Thioether (-S-CH₂Ph) |
| S-Acylation | Acetyl Chloride | Thioester (-S-C(O)CH₃) |
Reactivity of this compound in Click Chemistry Formulations
"Click chemistry" describes a class of reactions that are modular, high-yielding, and generate minimal byproducts. cas.cnacs.org The reactivity of the thiol group makes this compound an ideal difunctional building block for several click reactions, particularly in polymer and materials science.
Thiol-Ene and Thiol-Yne Reactions: These reactions involve the addition of a thiol across a double (ene) or triple (yne) bond. The reaction can be initiated either by radicals (often using a photoinitiator) or by a nucleophilic mechanism (Thiol-Michael addition). As a dithiol, the title compound can act as a cross-linker or a monomer in step-growth polymerizations with di-ene or di-yne comonomers. These polymerizations are prized for their efficiency, lack of sensitivity to oxygen or water, and the uniform polymer networks they produce. rsc.org
| Click Reaction Type | Comonomer Example | Resulting Linkage | Application |
| Thiol-Ene Polymerization | 1,7-Octadiene | Thioether | Polymer Synthesis, Network Formation |
| Thiol-Yne Polymerization | 1,7-Octadiyne | Vinyl sulfide (B99878), dithioether | Cross-linked Materials, Dendrimers |
Reactions Involving the Dibenzo[b,d]furan Aromatic Core
While the thiol groups are highly reactive, the aromatic rings of the dibenzofuran core can also undergo chemical modification, most notably through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns on this compound
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the combined directing effects of the heterocyclic oxygen atom and the two thiol substituents.
Directing Effects:
The furan (B31954) oxygen is an activating, ortho-, para-director. It activates the 2, 4, 6, and 8 positions for electrophilic attack. nih.gov
The thiol groups (-SH) at positions 3 and 7 are also strongly activating, ortho-, para-directors. The thiol at C-3 directs incoming electrophiles to the C-2 and C-4 positions. The thiol at C-7 directs to the C-6 and C-8 positions.
Predicted Reactivity: The positions C-2, C-4, C-6, and C-8 are all activated by at least one, and in most cases two, of the existing substituents. This synergistic activation makes the molecule highly reactive towards electrophiles, likely requiring milder conditions than those used for benzene (B151609). rsc.org The substitution is predicted to occur preferentially at the 2, 4, 6, and 8 positions. The precise distribution of products would depend on the specific electrophile and reaction conditions, but substitution at all four activated positions is conceivable with a sufficient amount of the electrophile.
| Reaction Type | Reagent | Predicted Major Substitution Positions |
| Halogenation | Br₂ | 2, 4, 6, 8 |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2, 4, 6, 8 |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ (mild conditions) | 2, 4, 6, 8 |
Directed Functionalization of the Heteroaromatic System
The chemical reactivity of the dibenzo[b,d]furan core is significantly influenced by its substituents. In the case of this compound, the two thiol (-SH) groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution. This directing effect stems from the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. Consequently, electrophilic attack is predicted to occur at the positions ortho and para to the thiol groups, which are positions 2, 4, 6, and 8.
Studies on the electrophilic substitution of dibenzofuran itself show that positions 2 and 8 are the most reactive. acs.org For instance, the bromination of dibenzofuran can yield 3,7-dibromodibenzofuran, a potential precursor for the synthesis of the title dithiol. smolecule.comnih.gov The presence of activating thiol groups at the 3 and 7 positions would further enhance the reactivity at the adjacent 2, 4, 6, and 8 positions. Theoretical studies on the reactivity of substituted dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), have explored nucleophilic aromatic substitution mechanisms, which could also be relevant for functionalized derivatives. nih.govmdpi.com
Another key reaction for functionalization is metallation, typically using organolithium reagents, followed by quenching with an electrophile. The thiol protons are acidic and would be readily removed by a strong base. To achieve C-H activation at the aromatic core, protection of the thiol groups, for example, as thioethers, would be necessary. Following protection, lithiation would likely be directed to the positions ortho to the activating ether and protected thiol groups.
The functionalization of this compound can lead to a variety of derivatives with tailored electronic and structural properties, making them suitable for applications in materials science and coordination chemistry. For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the resulting metal complexes and their catalytic activity. nih.gov
Coordination Chemistry of this compound as a Polydentate Ligand
This compound is a preligand that, upon deprotonation, can act as a polydentate ligand. The two sulfur atoms of the thiolate groups are the primary coordination sites. The rigid, planar dibenzofuran backbone imposes a significant distance and a fixed orientation between the two donor sites. This structural rigidity is a key feature in directing the formation of specific coordination architectures. researchgate.net While the sulfur atoms are the most prominent donors, the furan oxygen could potentially engage in weaker interactions, although this is less common for this type of heterocycle. Primarily, the deprotonated ligand, dibenzo[b,d]furan-3,7-dithiolate, functions as a bridging bidentate S,S'-donor ligand.
Formation of Metal-Thiolate Complexes
Metal-thiolate complexes are commonly prepared through the reaction of a metal salt with a thiol or a pre-formed thiolate. For this compound, complex formation would typically proceed by deprotonating the acidic thiol protons with a base to generate the corresponding dithiolate dianion. This dianion then readily coordinates to a variety of metal centers. nih.govwikipedia.org
The general reaction can be represented as: H₂[DBF(S)₂] + 2 Base + MClₓ → [M(DBF(S)₂)]ₙ + 2 [Base-H]Cl + (x-2)Cl
Where H₂[DBF(S)₂] is this compound and M is a metal ion. The resulting complexes can be either mononuclear or polynuclear, depending on the metal's coordination preferences and the reaction stoichiometry. ulisboa.pt The rigid and linear disposition of the thiolate groups in the ligand makes it an ideal candidate for bridging two metal centers, leading to the formation of coordination polymers or large macrocyclic structures. The coordination chemistry of structurally related rigid aromatic dithiolates, such as benzene-1,2-dithiolate and biphenyl-2,2'-dithiolate, has been extensively studied, revealing a rich variety of structures and reactivity. tandfonline.comrsc.org For example, nickel(II) readily forms square planar complexes with dithiolate ligands. osti.govosti.gov
| Metal Ion (Mⁿ⁺) | Typical Coordination Geometry | Expected Complex Type with DBF-3,7-dithiolate |
| Ni²⁺ | Square Planar | Linear or zigzag coordination polymer, [Ni(DBF(S)₂)]ₙ |
| Pd²⁺, Pt²⁺ | Square Planar | Linear or zigzag coordination polymer, [M(DBF(S)₂)]ₙ |
| Cu²⁺ | Square Planar / Octahedral | 2D or 3D coordination network |
| Zn²⁺, Cd²⁺ | Tetrahedral | 1D chain or more complex 3D network scispace.commdpi.com |
| Co²⁺, Fe²⁺ | Tetrahedral / Octahedral | Polymeric structures or discrete clusters pnas.org |
| Rh³⁺ | Octahedral | Dinuclear or polynuclear complexes tandfonline.com |
Self-Assembly and Supramolecular Architectures via Coordination
The directional and predictable nature of metal-ligand coordination bonds makes them a powerful tool for the bottom-up construction of complex supramolecular architectures. The rigid and well-defined geometry of the dibenzo[b,d]furan-3,7-dithiolate ligand is particularly suited for self-assembly processes. The distance between the two sulfur atoms predetermines the length of the edge in a potential metallacycle or the repeating unit in a coordination polymer.
By combining this rigid dithiolate ligand with metal ions that have specific coordination angle preferences (e.g., 90° for Pd(II)/Pt(II) with ancillary ligands, or 180° for Ag(I)), a variety of discrete, high-symmetry supramolecular structures such as molecular squares, triangles, or larger cages can be envisioned. Alternatively, the use of metals that favor linear or tetrahedral coordination can lead to the formation of one-, two-, or three-dimensional coordination polymers. rsc.org The formation of these architectures is often influenced by factors such as solvent, temperature, and the presence of counter-ions. scispace.commdpi.com The study of similar binary ligand systems, combining dithiolates with other ligands like polyamines, has shown the formation of diverse supramolecular structures, including 1D chains, 2D polymers, and discrete cationic-anionic aggregates. osti.govscispace.comrsc.org
Catalytic Transformations Mediated by this compound or Its Derivatives
Metal complexes containing dithiolate and dithiolene ligands are known to be active in various catalytic transformations, owing to their redox-active nature. nih.govwikipedia.org A particularly well-studied application is in the electro- and photocatalytic production of hydrogen from protons, a key reaction for renewable energy systems. pnas.org
Complexes of nickel with aromatic dithiolate ligands, such as benzene-1,2-dithiolate, have shown significant activity as catalysts for the hydrogen evolution reaction (HER). nih.govnih.gov The catalytic cycle is generally proposed to follow an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism. This involves the reduction of the Ni(II) complex, followed by protonation at a sulfur atom, a second reduction, and finally the release of H₂ upon reaction with another proton, regenerating the initial catalyst. pnas.orgrsc.org The rigidity and electronic properties of the dithiolate ligand play a crucial role in the catalyst's efficiency, including its overpotential and turnover frequency (TOF). rsc.org
Given these precedents, metal complexes of dibenzo[b,d]furan-3,7-dithiolate, particularly with nickel, are expected to be promising catalysts for proton reduction. The rigid dibenzofuran backbone would provide stability to the catalytic species, and the electronic properties could be tuned by further functionalization of the aromatic system.
| Catalyst Type | Reaction | Proposed Mechanism | Key Intermediates |
| [Ni(DBF(S)₂)₂]²⁻ | Hydrogen Evolution (Proton Reduction) | ECEC | Ni(I) species, S-protonated Ni-hydride pnas.orgnih.gov |
| [Co(dithiolate)₂]⁻ | Photocatalytic Hydrogen Evolution | ECEC | Co(I) species, protonated intermediates pnas.org |
| Rh(III)-dithiolate | Electron Transfer Reactions | Redox Cycling | Rh(IV)/Rh(II) species tandfonline.com |
The investigation into the catalytic applications of this compound metal complexes represents a promising avenue for the development of new, efficient catalysts for important chemical transformations.
Advanced Spectroscopic and Structural Characterization of Dibenzo B,d Furan 3,7 Dithiol
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Bonding Studies of Dibenzo[b,d]furan-3,7-dithiol
The most characteristic feature in the IR and Raman spectra of this compound would be the S-H stretching vibration. Typically, the thiol S-H stretch appears as a weak to moderately intense band in the IR spectrum in the range of 2550-2600 cm⁻¹. Its position can be influenced by hydrogen bonding, with intermolecular interactions causing a shift to lower frequencies and band broadening.
The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the fused ring system would give rise to a series of complex bands in the 1400-1600 cm⁻¹ region. The C-O-C stretching vibration of the furan (B31954) ring is also a key diagnostic peak, typically observed in the 1200-1300 cm⁻¹ range. The C-S stretching vibration, expected in the 600-800 cm⁻¹ region, may be weak and coupled with other modes.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the dibenzofuran (B1670420) core and the C-S bonds, which are often more Raman active. Conformational analysis would focus on the orientation of the thiol groups relative to the planar dibenzofuran ring. While rotation around the C-S bond is possible, steric hindrance from adjacent protons may favor specific rotamers, which could be investigated through temperature-dependent vibrational spectroscopy.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| S-H Stretch | 2550 - 2600 | Weak to Medium (IR) |
| Aromatic C=C Stretch | 1400 - 1600 | Strong |
| C-O-C Asymmetric Stretch | 1200 - 1300 | Strong (IR) |
| C-S Stretch | 600 - 800 | Weak to Medium |
Advanced Nuclear Magnetic Resonance (NMR) Investigations of this compound
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound in solution and in the solid state.
Multidimensional NMR for Detailed Structural Elucidation
One-dimensional ¹H and ¹³C NMR provide the initial chemical environment mapping. In the ¹H NMR spectrum, the thiol protons (S-H) would likely appear as a singlet in the range of 3-4 ppm, with its exact chemical shift sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons would resonate in the downfield region (typically 7-8 ppm), with their coupling patterns (J-coupling) revealing their relative positions on the dibenzofuran skeleton.
¹³C NMR would show distinct signals for each carbon atom, with the carbons attached to the sulfur atoms (C3 and C7) exhibiting shifts influenced by the electronegativity and shielding effects of the thiol group.
Multidimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignments. A COSY spectrum would map the coupling relationships between adjacent aromatic protons, allowing for a sequential walk around the rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity. For long-range correlations, HMBC (Heteronuclear Multiple Bond Correlation) would be employed to connect protons to carbons over two or three bonds, which is essential for confirming the placement of the thiol groups at positions 3 and 7 by correlating the aromatic protons to the thiol-bearing carbons.
Solid-State NMR of this compound and Its Assemblies
Solid-state NMR (ssNMR) provides insights into the molecular structure and packing in the solid state, where crystallographic data may be unavailable. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C ssNMR spectra can be obtained. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. These differences can provide information on intermolecular interactions, such as hydrogen bonds involving the thiol groups.
Furthermore, ssNMR can distinguish between different polymorphs (different crystal packing arrangements) of this compound, as distinct packing environments would lead to different ¹³C chemical shifts. Advanced ssNMR experiments can also probe internuclear distances and the orientation of molecular segments, providing a detailed picture of the supramolecular assembly.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Isotopic Analysis of this compound
High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be determined.
For this compound (C₁₂H₈OS₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would aim to find an experimental m/z value that matches this theoretical mass, confirming the identity of the compound.
Isotopic analysis is also an intrinsic part of HRMS. The presence of two sulfur atoms in the molecule will result in a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope (approximately 4.2%) means that the molecular ion peak (M) will be accompanied by a significant M+2 peak (due to the presence of one ³⁴S atom) and a smaller M+4 peak (from two ³⁴S atoms). The relative intensities of these isotopic peaks must match the theoretically predicted pattern for a molecule containing two sulfur atoms, providing further confirmation of the structure.
Table 2: Theoretical Mass and Isotopic Pattern for this compound (C₁₂H₈OS₂)
| Ion | Isotope Composition | Theoretical m/z | Relative Abundance (%) |
| [M]⁺ | ¹²C₁₂ ¹H₈ ¹⁶O ¹²S₂ | 232.0016 | 100.0 |
| [M+1]⁺ | ¹³C¹²C₁₁ ¹H₈ ¹⁶O ³²S₂ | 233.0050 | 13.1 |
| [M+2]⁺ | ¹²C₁₂ ¹H₈ ¹⁶O ³²S³⁴S | 233.9974 | 8.8 |
X-ray Crystallography of this compound and Its Derivatives
Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional structure of this compound, providing precise bond lengths, bond angles, and torsion angles.
Analysis of Crystal Packing and Intermolecular Interactions
Should single crystals of sufficient quality be grown, X-ray crystallography would reveal the precise arrangement of the molecules in the crystal lattice. The dibenzofuran core is expected to be largely planar. Analysis of the crystal structure would focus on the intermolecular interactions that govern the packing.
Key interactions would likely include S-H···S or S-H···O hydrogen bonds, where the thiol group of one molecule acts as a hydrogen bond donor to a sulfur or oxygen atom of a neighboring molecule. These interactions would create extended supramolecular networks, such as chains or sheets.
Determination of Conformational Preferences in the Solid State
There is no publicly available X-ray crystallographic data for this compound in the scientific literature or crystallographic databases. Therefore, a definitive determination of its conformational preferences in the solid state, including details on molecular packing, intermolecular interactions, and the dihedral angles of the thiol groups relative to the dibenzofuran plane, cannot be provided at this time. Such an analysis would require the synthesis of a high-purity crystalline sample suitable for single-crystal X-ray diffraction analysis. nih.gov
Electronic Absorption and Emission Spectroscopy of this compound
Detailed studies on the electronic absorption and emission spectra of this compound are not present in the current body of scientific literature. Consequently, there are no available data on its electronic transitions or excited-state properties. An investigation into its photophysical properties would necessitate experimental measurements using UV-Vis and fluorescence spectroscopy. nih.gov Such studies would provide insights into the wavelengths of maximum absorption and emission, quantum yields, and fluorescence lifetimes, which are fundamental to understanding the molecule's behavior upon interaction with light.
Due to the absence of experimental data, a data table of electronic transitions and excited-state properties cannot be generated.
Chiroptical Properties of this compound
The chiroptical properties of chiral derivatives of this compound have not been reported in the scientific literature. The parent molecule itself is achiral. The synthesis of chiral derivatives and subsequent analysis using techniques such as circular dichroism (CD) and circularly polarized luminescence (CPL) would be required to investigate its chiroptical properties. scbt.com Such research could explore how the introduction of chirality influences the molecule's interaction with polarized light in both the ground and excited states.
As no research has been published on chiral derivatives of this specific compound, a discussion of their chiroptical properties is not applicable at this time.
Theoretical and Computational Investigations of Dibenzo B,d Furan 3,7 Dithiol
Quantum Chemical Calculations of Electronic Structure and Bonding in Dibenzo[b,d]furan-3,7-dithiol
No published studies were found that specifically detail the electronic structure and bonding of this compound using quantum chemical calculations.
Density Functional Theory (DFT) Studies for Ground State Properties
There are no available research articles detailing DFT studies on the ground state properties of this compound. Such studies would typically provide insights into optimized geometry, electronic energies, and orbital distributions, but this information is not present in the current scientific literature.
Ab Initio Methods for Excited State and Electron Correlation Effects
No specific ab initio investigations into the excited states or electron correlation effects for this compound have been documented in scientific publications.
Conformational Analysis and Exploration of Energy Landscapes for this compound
Molecular Dynamics Simulations of this compound Interactions
No literature detailing molecular dynamics simulations for this compound could be identified.
Solvent Effects on Molecular Conformation and Reactivity
There is no available research on the influence of solvents on the conformation or reactivity of this compound through molecular dynamics simulations.
Self-Assembly and Interfacial Behavior Simulations of this compound Derivatives
Simulations concerning the self-assembly or interfacial behavior of this compound derivatives have not been reported in the scientific literature.
Prediction of Spectroscopic Signatures for this compound
Theoretical calculations are instrumental in predicting the spectroscopic signatures of a molecule, which are essential for its identification and characterization. By solving approximations of the Schrödinger equation, computational methods can forecast the infrared (IR), nuclear magnetic resonance (NMR), and electronic spectra.
For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d,p), would first be used to determine the molecule's lowest-energy three-dimensional geometry. Following this geometry optimization, a frequency calculation can be performed to predict the vibrational modes. Each mode corresponds to a specific stretching, bending, or wagging motion of the atoms, and those that induce a change in the dipole moment are IR active. Key predicted vibrations for this molecule would include the characteristic S-H stretching frequency, C-S stretching, and various aromatic C-H and C-C stretching and bending modes.
Similarly, NMR shielding tensors can be calculated to predict the ¹H and ¹³C NMR spectra. The chemical shifts are determined by the local electronic environment around each nucleus. Due to the C₂ symmetry of the this compound molecule, the number of unique signals would be limited. The protons on the benzene (B151609) rings would appear in the aromatic region, with their precise shifts influenced by the electron-donating thiol groups. The thiol proton itself would have a characteristic shift. In the ¹³C NMR spectrum, carbons bonded to the sulfur atoms would be clearly distinguishable from the other aromatic carbons.
The table below presents an illustrative example of the kind of data that would be generated from such a computational study.
Table 1: Illustrative Predicted Spectroscopic Data for this compound This table is a hypothetical representation of data that would be obtained from DFT (B3LYP/6-31G(d,p)) calculations and is for illustrative purposes only, as specific experimental or computational studies on this molecule are not publicly available.
| Spectroscopy Type | Predicted Feature | Value/Range | Assignment |
|---|---|---|---|
| Infrared (IR) | Vibrational Frequency | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |
| Vibrational Frequency | ~2600-2550 cm⁻¹ | S-H Stretch | |
| Vibrational Frequency | ~1600-1450 cm⁻¹ | Aromatic C=C Stretch | |
| Vibrational Frequency | ~750-700 cm⁻¹ | C-S Stretch | |
| ¹H NMR | Chemical Shift (δ) | ~7.8-7.2 ppm | Aromatic Protons (H1, H2, H4, H6, H8, H9) |
| Chemical Shift (δ) | ~3.5 ppm | Thiol Protons (2 x SH) | |
| Coupling Constants | J ≈ 2-8 Hz | Aromatic H-H Couplings | |
| ¹³C NMR | Chemical Shift (δ) | ~155-110 ppm | Aromatic Carbons |
| Chemical Shift (δ) | ~130 ppm | Carbons bonded to Sulfur (C3, C7) | |
| Chemical Shift (δ) | ~125 ppm | Carbons of the furan (B31954) fusion (C4a, C5a, C9a, C9b) |
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational modeling is a critical tool for exploring the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, several transformations could be investigated, with the thiol groups being the most probable sites of reaction. A likely pathway is the oxidation of the thiols to form disulfide bridges, potentially leading to oligomers or polymers linked by S-S bonds.
To model such a reaction, computational chemists map out the potential energy surface of the reacting system. This involves identifying all relevant stationary points: the reactants, products, and any intermediates or transition states. A transition state (TS) represents the highest energy point along the lowest energy path from reactants to products. Locating this structure is a key goal of reaction modeling.
The process begins by proposing a plausible reaction coordinate—the path the atoms follow during the transformation. Using this, algorithms search for the TS structure. Once a candidate TS is found, a frequency calculation is performed to verify its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.
For the intermolecular dimerization of this compound via disulfide bond formation, a computational study would calculate the activation energy for the hydrogen abstraction and S-S bond formation steps. The table below provides a hypothetical summary of the kind of thermodynamic and kinetic data that would be generated.
Table 2: Illustrative Reaction Energetics for the Dimerization of this compound This table is a hypothetical representation of data that would be obtained from DFT calculations for a plausible reaction pathway and is for illustrative purposes only.
| Reaction | Parameter | Hypothetical Calculated Value (kcal/mol) | Interpretation |
|---|---|---|---|
| 2 (Molecule) → Dimer + H₂ | Activation Energy (Eₐ) | +25.5 | Represents the kinetic barrier for the reaction to proceed. A moderate barrier suggests the reaction may require heating. |
| Reaction Enthalpy (ΔH) | -15.2 | The reaction is exothermic, releasing energy and favoring the formation of the disulfide-linked dimer product. | |
| Transition State Imaginary Frequency | -450 cm⁻¹ | Confirms the located structure is a true transition state, corresponding to S-S bond formation and H₂ elimination. |
By performing these theoretical and computational investigations, a comprehensive profile of this compound can be constructed, guiding future experimental work and providing fundamental insights into its chemical nature.
Advanced Materials Applications and Engineering Principles of Dibenzo B,d Furan 3,7 Dithiol
Polymerization Chemistry of Dibenzo[b,d]furan-3,7-dithiol
This compound is a difunctional monomer well-suited for several types of polymerization reactions. The presence of two thiol (-SH) groups allows it to act as a chain extender or cross-linker, forming sulfur-containing polymers with unique properties.
Thiol-ene and thiol-yne reactions are powerful examples of "click chemistry," characterized by high yields, rapid reaction rates, stereoselectivity, and insensitivity to oxygen and water. wiley.combeilstein-journals.org These polymerizations are typically initiated by radicals, often generated photochemically. beilstein-journals.orggoogle.com
In a thiol-ene polymerization , the thiyl radical, formed from the thiol group of this compound, adds across a carbon-carbon double bond (an 'ene') of a co-monomer. beilstein-journals.org This is followed by a chain-transfer step that regenerates the thiyl radical, propagating the reaction. wiley.com When this compound is reacted with a di-ene monomer, a linear polymer is formed via a step-growth mechanism. beilstein-journals.org The use of multifunctional 'ene' monomers can lead to the formation of cross-linked networks. beilstein-journals.org This method allows for the creation of well-ordered polymer networks with tunable mechanical properties. beilstein-journals.org
Thiol-yne click polymerization involves the reaction of two thiol groups with an alkyne (a carbon-carbon triple bond). d-nb.infoinrim.it This process can produce hyperbranched polymers or, under controlled conditions, linear polymers. d-nb.info The resulting thioether linkages can be further oxidized to sulfoxides or sulfones, which dramatically alters the polymer's properties, such as polarity and solubility. wiley.com Polymers synthesized via thiol-yne chemistry are noted for potentially having a high refractive index, making them suitable for optical applications. wiley.comd-nb.info The reaction of this compound with a di-yne co-monomer would produce polymers incorporating the rigid dibenzofuran (B1670420) unit, potentially enhancing thermal stability and imparting specific optoelectronic properties.
Table 1: Comparison of Thiol-Ene and Thiol-Yne Polymerization Mechanisms
| Feature | Thiol-Ene Polymerization | Thiol-Yne Polymerization |
| Reactants | Dithiol + Di-ene | Dithiol + Di-yne |
| Mechanism | Radical-mediated anti-Markovnikov addition beilstein-journals.org | Step-wise radical addition of two thiols to one alkyne d-nb.infoinrim.it |
| Initiation | Typically photochemical or thermal radical initiators wiley.comgoogle.com | Photo- or thermo-initiation, amine-mediation, or transition-metal catalysis d-nb.info |
| Resulting Structure | Linear polymers or cross-linked networks beilstein-journals.org | Hyperbranched structures or linear polymers d-nb.info |
| Key Advantages | High efficiency, spatial/temporal control with light, low curing temperature wiley.com | Creates highly functional materials, potential for high refractive index wiley.comd-nb.info |
Condensation polymerization is another route to synthesize polymers from this compound. This type of polymerization involves the reaction between two different monomers, leading to the formation of a polymer and the elimination of a small molecule, such as water. savemyexams.com
For instance, this compound can undergo oxidative coupling where the thiol groups react with each other in the presence of an oxidizing agent (like DMSO or hydrogen peroxide) to form disulfide bonds (-S-S-). researchgate.net This process would yield a poly(disulfide) with the dibenzofuran unit in the polymer backbone. Poly(disulfide)s are known for their dynamic covalent nature, as the disulfide bond can be cleaved and reformed, leading to applications in self-healing materials or recyclable polymers. researchgate.net
Alternatively, the thiol groups can react with other functional groups, such as carboxylic acids or acyl chlorides, in a more traditional condensation reaction to form thioester linkages. Reacting this compound with a dicarboxylic acid monomer would produce a poly(thioester) with alternating dibenzofuran units. These polymers would benefit from the rigidity and thermal stability of the aromatic dibenzofuran core.
Utilization in Thiol-Ene and Thiol-Yne Click Polymerizations
This compound in Optoelectronic Materials
The dibenzofuran core is a well-established motif in materials for optoelectronics due to its rigidity, high thermal stability, and electron-donating characteristics. rsc.orgscispace.com The introduction of thiol groups offers a reactive handle for polymerization and can modulate the electronic energy levels of the molecule, making this compound a promising, though not yet widely explored, candidate for various device applications.
In OLEDs, dibenzofuran derivatives are frequently used as host materials for phosphorescent emitters. rsc.org The high triplet energy of the dibenzofuran core helps to confine the excitons on the guest emitter, leading to efficient light emission. For example, regioisomers of cyanofluorene-dibenzofuran have been synthesized and used as bipolar host materials in yellow phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiencies of up to 25.3%. rsc.org Another derivative, 2,8-bis(diphenyl-phosphoryl)dibenzo[b,d]furan (DBFPO), has been employed as a host for deep-blue emitters. nih.gov
While direct use of this compound in OLEDs is not documented, its structure suggests potential. It could be used to synthesize polymeric host materials via the polymerization methods described above. The resulting polymer would combine the favorable electronic properties of the dibenzofuran core with the processability of a polymer. Furthermore, the thiol groups could be used to anchor the material to electrode surfaces, potentially improving charge injection and device stability.
Table 2: Performance of Selected Dibenzofuran-Based Host Materials in OLEDs
| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Device Color |
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) rsc.org | PO-01 (Yellow) | 77.2 | 25.3 | Yellow |
| 7-(dibenzo[b,d]furan-3-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-3-BzF) rsc.org | PO-01 (Yellow) | 72.1 | 23.7 | Yellow |
| 2,8-bis(diphenyl-phosphoryl)dibenzo[b,d]furan (DBFPO) nih.gov | ν-DABNA derivative | Not Reported | 29.6 | Deep-Blue |
In the field of organic photovoltaics, materials must efficiently absorb light and transport charge. Dibenzofuran-based molecules have been designed as hole transporting materials (HTMs) for perovskite solar cells, a technology closely related to OPVs. scispace.com A series of HTMs with a dibenzofuran core and various end-capping acceptor moieties linked by a thiophene (B33073) bridge were theoretically designed and showed suitable energy levels for efficient hole extraction from the perovskite layer. scispace.com
The incorporation of sulfur atoms, as in this compound, is a common strategy in designing donor materials for OPVs. The sulfur atoms can enhance intermolecular interactions, facilitating charge transport. Polymers derived from this compound could function as donor materials in a bulk heterojunction (BHJ) solar cell when blended with a suitable acceptor. The rigid dibenzofuran unit would contribute to a high hole mobility, while the polymer nature would allow for solution-based processing.
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance hinges on the charge carrier mobility of the organic semiconductor used. Fused thiophene systems are known to be excellent semiconductors for OFETs. researchgate.net For instance, derivatives of dibenzo[d,d′]thieno[3,2-b;4,5-b′]dithiophenes have been used to form two-dimensional crystals for high-performance OFETs. nih.gov
Polymers containing dibenzofuran could be synthesized to serve as the active layer in OFETs. The rigid, planar structure of the dibenzofuran unit promotes π-π stacking between polymer chains, which is crucial for efficient charge transport. By polymerizing this compound, one could create a p-type semiconductor material. The thiol groups could also facilitate self-assembly on the gate dielectric or electrodes, potentially leading to highly ordered thin films and improved device performance. While specific data on this compound in OFETs is unavailable, related sulfur-containing fused aromatic systems have shown promise. For example, tetrathiafulvalene (B1198394) derivatives with biphenyl (B1667301) substituents have demonstrated field-effect mobilities as high as 0.11 cm²/Vs. researchgate.net
This compound in Sensor Technologies (excluding human/clinical applications)
Design of Chemo- and Biosensors based on this compound
No research is available on the design or application of chemo- or biosensors based on this compound. While thiolated aromatic molecules are utilized in sensor design for their ability to anchor to metal surfaces, no studies have specifically employed the this compound scaffold for this purpose.
Development of Responsive Materials
There are no published studies on the development of responsive materials using this compound. The rigid dibenzofuran core and the reactive thiol groups could theoretically be incorporated into polymers or other materials to respond to specific stimuli, but this has not been explored in the available literature.
This compound in Surface Functionalization
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
While dithiols are known to form self-assembled monolayers (SAMs) on metal surfaces, no studies have specifically investigated the formation of SAMs using this compound. Research on SAMs typically involves simpler alkanedithiols or aromatic dithiols, and the unique properties that the dibenzofuran core might impart to a monolayer have not been reported.
Surface Modification for Controlled Adhesion and Wettability
There is no information available regarding the use of this compound for modifying surfaces to control adhesion or wettability.
Application of this compound in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
No research has been published on the use of this compound as a linker or building block in the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). The geometry and functionality of this molecule could potentially make it a candidate for creating porous framework materials, but its application in this area has not been documented.
Energy Storage and Conversion Systems Utilizing this compound (e.g., redox-active materials)
The unique molecular architecture of this compound, which combines a rigid, planar dibenzofuran core with redox-active thiol functional groups, presents intriguing possibilities for its application in advanced energy storage and conversion systems. While direct experimental studies on this specific compound as a primary redox-active material are not extensively documented in publicly available literature, its potential can be inferred from the well-established electrochemical behavior of aromatic dithiols and organosulfur compounds in batteries and other energy storage devices. nih.govacs.org
2 R-SH ↔ R-S-S-R + 2H⁺ + 2e⁻
This reversible electrochemical process is the fundamental principle behind the use of organosulfur compounds as cathode materials. mdpi.commdpi.com The theoretical specific capacity of such materials can be significantly high, offering a potential advantage over conventional lithium-ion battery cathodes.
The dibenzofuran backbone plays a crucial, albeit indirect, role in the electrochemical performance. Its rigid and planar structure can facilitate π-π stacking between molecules, which may enhance charge transport within the electrode material. Furthermore, the stable aromatic framework can help to mitigate the dissolution of intermediate polysulfide species into the electrolyte, a common failure mechanism in traditional lithium-sulfur batteries known as the "shuttle effect." rsc.org By anchoring the redox-active sulfur to a robust organic scaffold, the cycling stability of the battery can potentially be improved.
To be utilized effectively as an electrode material, this compound would likely need to be incorporated into a conductive polymer matrix or used to form a metal-organic framework (MOF). mdpi.comrsc.org This is because small organic molecules often suffer from low intrinsic conductivity and can dissolve in the battery's electrolyte. Polymerization of the dithiol, for instance, through oxidative coupling of the thiol groups, could yield a poly(disulfide) material with a higher molecular weight, reducing its solubility and improving its mechanical integrity within the electrode. mdpi.com
Similarly, the dithiol functionalities make this compound an excellent candidate as a linker for the synthesis of redox-active MOFs. rsc.org In such a configuration, the dibenzofuran units would form the structural framework of the MOF, while the thiol groups would be available to coordinate with metal ions and participate in electrochemical reactions. The porous nature of MOFs could further enhance ion transport and provide a high surface area for the redox reactions to occur. rsc.org
While specific experimental data for this compound is not available, the table below provides a summary of typical electrochemical properties observed for related aromatic dithiols and sulfur-containing heterocyclic compounds, offering a glimpse into the potential performance characteristics of materials derived from this compound.
Interactive Data Table: Electrochemical Properties of Aromatic Dithiol and Related Compounds
| Compound/Material Class | Redox Potential (V vs. Li/Li⁺) | Theoretical Specific Capacity (mAh/g) | Key Findings |
| Aromatic Dithiols (general) | 1.5 - 2.5 | 200 - 400 | Reversible oxidation/reduction of thiol groups. Performance is dependent on the aromatic core and substitution. |
| Poly(arylene sulfane)s | 2.0 - 2.8 | 300 - 500 | Polymerization of aromatic dithiols can improve cycling stability by reducing solubility. mdpi.com |
| Dibenzothiophene derivatives | 2.5 - 3.5 | 150 - 250 | The sulfur heterocycle can participate in redox reactions, potentially offering higher redox potentials. chemistryviews.orgnih.govfrontiersin.org |
| Dithiol-functionalized MOFs | 2.2 - 3.0 | 250 - 450 | MOF structure can enhance ion transport and confine polysulfide intermediates, improving cycle life. rsc.org |
Derivatives and Analogs of Dibenzo B,d Furan 3,7 Dithiol: Synthesis and Structure Property Relationships
Synthesis of Substituted Dibenzo[b,d]furan-3,7-dithiol Derivatives
The synthesis of substituted this compound derivatives typically starts from the corresponding substituted dibenzo[b,d]furan. A common precursor is 3,7-dibromodibenzo[b,d]furan. nih.gov The bromine atoms can be displaced by various functional groups through different chemical reactions.
One general approach involves the lithiation of the dibrominated precursor followed by reaction with elemental sulfur to introduce the thiol groups. However, direct thiolation can be challenging. An alternative and more common strategy is to first synthesize substituted dibenzofurans and then introduce the thiol functionalities. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce alkyl or aryl substituents at the 3 and 7 positions of the dibenzofuran (B1670420) core. researchgate.net Subsequent functional group transformations can then be used to introduce the thiol groups.
Another synthetic route involves the use of 3,7-dimethoxydibenzo[b,d]furan as a starting material. The methoxy (B1213986) groups can be cleaved to yield the corresponding dihydroxy derivative, which can then be converted to the dithiol.
The synthesis of various dibenzofuran derivatives has been extensively reviewed, highlighting methods like intramolecular palladium-catalyzed reactions and rearrangements of spirodihydrocoumarins. biointerfaceresearch.com These methods can be adapted to produce substituted dibenzofuran precursors for the synthesis of the target dithiol derivatives.
Interactive Data Table: Synthesis of Substituted Dibenzo[b,d]furan Precursors
| Precursor | Starting Material | Key Reaction Type | Reference |
| 3,7-Dibromodibenzo[b,d]furan | Dibenzo[b,d]furan | Bromination | nih.gov |
| 3,7-Dialkyl-dibenzo[b,d]furan | 3,7-Dibromodibenzo[b,d]furan | Suzuki-Miyaura Coupling | researchgate.net |
| 3,7-Dimethoxydibenzo[b,d]furan | Dibenzo[b,d]furan-3,7-diol | Williamson Ether Synthesis | |
| 1-Aminodibenzo[b,d]furan derivatives | 1,3-Dinitrophenol and iodophenol | Multi-step synthesis | researchgate.net |
Synthesis of Dibenzo[b,d]furan-3,7-disulfide Analogs
Dibenzo[b,d]furan-3,7-disulfide analogs are cyclic compounds where the two sulfur atoms are linked together. These can be synthesized from this compound through oxidation. The oxidation of dithiols to disulfides is a common reaction and can be achieved using a variety of oxidizing agents, such as iodine or hydrogen peroxide.
An alternative approach to disulfide analogs involves the ring contraction of larger sulfur-containing heterocycles. For example, the extrusion of sulfur from 1,2-dithiins can be used to prepare thiophene (B33073) derivatives, and similar strategies could potentially be adapted for the synthesis of dibenzo[b,d]furan-based systems. beilstein-journals.org
Impact of Substituents on the Electronic and Optical Properties of this compound Derivatives
The electronic and optical properties of this compound derivatives can be tuned by introducing different substituent groups onto the dibenzofuran core. The nature of these substituents, whether electron-donating or electron-withdrawing, significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently, the electronic band gap. mdpi.com
For instance, the introduction of electron-donating groups, such as alkyl or alkoxy groups, is expected to raise the HOMO energy level, leading to a smaller band gap. Conversely, electron-withdrawing groups, like nitro or cyano groups, would lower the LUMO energy level, also resulting in a reduced band gap. mdpi.com These modifications affect the absorption and emission spectra of the compounds. researchgate.net
Interactive Data Table: Effect of Substituents on Electronic Properties
| Substituent Type | Effect on HOMO | Effect on LUMO | Expected Band Gap Change |
| Electron-donating (e.g., -CH3, -OCH3) | Increase | Minimal | Decrease |
| Electron-withdrawing (e.g., -NO2, -CN) | Minimal | Decrease | Decrease |
Elucidation of Structure-Property Relationships in Polymeric this compound Derivatives
Polymeric derivatives of this compound are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The structure of the polymer, including the nature of the comonomer, the length of the polymer chain, and the polymer's morphology, all have a profound impact on its electronic and optical properties. uomustansiriyah.edu.iqnih.gov
The thiol groups of this compound serve as reactive sites for polymerization. For example, they can undergo thiol-ene or thiol-Michael addition reactions with appropriate comonomers containing double or triple bonds. wiley.com The choice of the comonomer is critical in determining the properties of the resulting polymer. For instance, copolymerization with an electron-deficient comonomer can lead to a donor-acceptor (D-A) type polymer with a low band gap, which is desirable for OPV applications. chalmers.se
The planarity and rigidity of the dibenzo[b,d]furan unit contribute to strong intermolecular π-π stacking, which is beneficial for charge transport. nih.gov The introduction of flexible side chains on the polymer backbone can improve solubility and processability, but may also affect the polymer's ability to self-assemble into well-ordered structures. nih.gov Therefore, a key challenge in designing these polymers is to balance the need for good processability with the requirement for high charge carrier mobility.
The relationship between the polymer's chemical structure and its solid-state morphology is complex. The degree of crystallinity, the orientation of the polymer chains, and the presence of grain boundaries all influence the performance of devices fabricated from these materials. nih.govacs.org
Future Research Directions and Unresolved Challenges for Dibenzo B,d Furan 3,7 Dithiol
Development of Novel and Sustainable Synthetic Routes for Dibenzo[b,d]furan-3,7-dithiol
Key areas for investigation include:
Catalytic C-H Thiolation: Exploring transition-metal-catalyzed C-H functionalization to directly introduce thiol groups onto the dibenzofuran (B1670420) backbone would represent a major advancement in atom economy.
Flow Chemistry: The use of microreactor technology could offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of this compound and its precursors.
Green Solvents and Reagents: Investigating the use of renewable solvents and less hazardous thiolating agents will be crucial for developing sustainable synthetic protocols.
Exploration of Advanced Functional Materials with Tunable Properties Based on this compound
The unique electronic and structural characteristics of this compound make it a promising building block for a new generation of advanced functional materials. The thiol groups can serve as anchoring points for polymerization or for coordination to metal centers, enabling the creation of materials with tailored properties.
Potential research avenues include:
Conducting Polymers: Oxidative polymerization of this compound could lead to the formation of sulfur-containing conjugated polymers with interesting optoelectronic properties for applications in organic electronics.
Metal-Organic Frameworks (MOFs): The dithiol functionality can be utilized to construct novel MOFs with potential applications in gas storage, catalysis, and sensing. The properties of these MOFs could be tuned by varying the metal nodes and the connectivity.
Self-Assembled Monolayers (SAMs): The thiol groups can form strong bonds with gold and other noble metal surfaces, allowing for the formation of highly ordered SAMs. These could be used to modify electrode surfaces or to create molecular electronic junctions.
Integration of this compound into Hybrid Organic-Inorganic Systems
The combination of the organic this compound with inorganic components can lead to hybrid materials with synergistic properties. The thiol groups are excellent linkers for a variety of inorganic nanoparticles and surfaces.
Future research in this area could focus on:
Quantum Dot Sensitizers: Capping semiconductor quantum dots with this compound could enhance their stability and facilitate charge transfer in photovoltaic and photocatalytic applications.
Nanoparticle-Polymer Composites: Dispersing inorganic nanoparticles within a polymer matrix derived from this compound could result in materials with improved mechanical, thermal, and electronic properties.
Hybrid Perovskite Interfaces: Incorporating this compound as an interfacial layer in perovskite solar cells could improve charge extraction and device stability.
Computational Design and Predictive Modeling of New this compound Based Materials
Computational methods, such as density functional theory (DFT), can provide valuable insights into the properties of materials based on this compound and guide experimental efforts. Predictive modeling can accelerate the discovery of new materials with desired functionalities.
Key areas for computational investigation include:
Electronic Structure Calculations: Predicting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of polymers and oligomers of this compound to assess their potential as organic semiconductors.
Modeling of Self-Assembly: Simulating the formation of self-assembled monolayers on different substrates to understand the packing and orientation of the molecules.
Prediction of MOF Properties: Calculating the pore size, surface area, and gas adsorption properties of hypothetical MOFs constructed from this compound linkers.
Q & A
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming aromatic and thiol proton environments. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors purity. Advanced tools (e.g., retrosynthesis prediction software) can aid in spectral interpretation .
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Q. How can researchers address solubility and stability challenges during experimental handling?
- Methodological Answer : Thiol groups are prone to oxidation; thus, storage under inert atmospheres (argon/nitrogen) and use of reducing agents (e.g., dithiothreitol) are advised. Solubility can be enhanced using polar aprotic solvents (DMF, DMSO) or by derivatizing thiols into protected forms (e.g., disulfides). Stability studies under varying pH and temperature conditions are recommended .
Advanced Research Questions
Q. What computational approaches are effective in evaluating this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes like cyclooxygenases (COX-1/2). Parameters such as binding energy (ΔG), hydrogen bonding, and hydrophobic interactions should be analyzed. Comparative studies with dibenzothiophene analogs (e.g., compound 66 in COX inhibition) provide validation .
Q. How can the performance of this compound in OLEDs be optimized for hole-blocking efficiency?
- Methodological Answer : Introducing electron-withdrawing substituents (e.g., fluorine) or tuning the HOMO/LUMO gap via computational modeling (DFT) enhances hole-blocking properties. Device testing in blue phosphorescent OLEDs with layered architectures (e.g., ITO/hole transport layer/emissive layer/hole-blocking layer) and comparing electroluminescence efficiency metrics (cd/A, EQE) are critical .
Q. How should researchers resolve contradictions in catalytic or environmental application data?
- Methodological Answer : Systematic analysis includes replicating experiments under standardized conditions (e.g., solvent, temperature) and cross-validating with multiple characterization techniques (GC-MS, FTIR). For desulfurization studies, comparing adsorption capacities (mg S/g adsorbent) across activated carbons with varying pore structures (e.g., PUPW-derived carbons) clarifies performance discrepancies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
